tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate is an organic compound that is often used in organic synthesis. It is a white solid that is soluble in organic solvents such as dimethylformamide. This compound is particularly useful in asymmetric synthesis reactions.
Preparation Methods
The synthesis of tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate typically involves the reaction of a carbonate or isocyanate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate and 3-bromopropylamine hydrobromide . The reaction conditions usually require a solvent such as chloroform or ethyl acetate, and the reaction is carried out at a controlled temperature to ensure the desired product is formed .
Chemical Reactions Analysis
tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in asymmetric synthesis reactions.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, including inhibitors for specific enzymes and receptors.
Polymer Chemistry: It can be used in the post-polymerization modification of polymers to introduce functional groups that enhance the properties of the polymer.
Mechanism of Action
The mechanism by which tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate exerts its effects depends on the specific application. In organic synthesis, it acts as an alkylating agent, introducing the tert-butyl carbamate group into the target molecule. The molecular targets and pathways involved vary depending on the specific reaction and the compounds being synthesized .
Comparison with Similar Compounds
tert-Butyl (2-(3-bromophenyl)propan-2-yl)carbamate can be compared with other similar compounds such as:
- tert-Butyl (3-iodopropyl)carbamate
- tert-Butyl (3-azidopropyl)carbamate
- tert-Butyl (2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate
These compounds share similar structural features but differ in the substituents attached to the carbamate group, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific bromophenyl group, which makes it particularly useful in certain types of organic synthesis reactions.
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJJQQBWKYPUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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